2,4,4-Tribromo-3-formylbut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,4-Tribromo-3-formylbut-2-enoic acid: is a chemical compound with the molecular formula C5H3Br3O3. It is characterized by the presence of three bromine atoms, a formyl group, and a butenoic acid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4-Tribromo-3-formylbut-2-enoic acid typically involves the bromination of 3-formylbut-2-enoic acid. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions on the molecule. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane, and the reaction temperature is maintained at a moderate level to prevent decomposition of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,4-Tribromo-3-formylbut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base
Major Products:
Oxidation: 2,4,4-Tribromo-3-carboxybut-2-enoic acid.
Reduction: 2,4,4-Tribromo-3-hydroxybut-2-enoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2,4,4-Tribromo-3-formylbut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. .
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. .
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents with improved efficacy and selectivity
Industry: Utilized in the development of specialty chemicals and materials, including flame retardants and polymer additives
Wirkmechanismus
The mechanism of action of 2,4,4-Tribromo-3-formylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and formyl group play a crucial role in its reactivity and binding affinity. The compound may act by:
Inhibiting enzymes: The formyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity.
Modulating signaling pathways: The presence of bromine atoms may enhance the compound’s ability to interact with signaling proteins, affecting cellular processes
Vergleich Mit ähnlichen Verbindungen
2,4,4-Trichloro-3-formylbut-2-enoic acid: Similar structure but with chlorine atoms instead of bromine.
2,4,4-Trifluoro-3-formylbut-2-enoic acid: Similar structure but with fluorine atoms instead of bromine.
2,4,4-Tribromo-3-hydroxybut-2-enoic acid: Similar structure but with a hydroxyl group instead of a formyl group
Uniqueness: 2,4,4-Tribromo-3-formylbut-2-enoic acid is unique due to the presence of three bromine atoms and a formyl group, which confer distinct chemical and biological properties. The bromine atoms enhance its reactivity and potential biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
662723-24-2 |
---|---|
Molekularformel |
C5H3Br3O3 |
Molekulargewicht |
350.79 g/mol |
IUPAC-Name |
2,4,4-tribromo-3-formylbut-2-enoic acid |
InChI |
InChI=1S/C5H3Br3O3/c6-3(5(10)11)2(1-9)4(7)8/h1,4H,(H,10,11) |
InChI-Schlüssel |
FQEZPTRTPKZDHX-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)C(=C(C(=O)O)Br)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.